Dibenzyloxydichlorosilane

Description

Significance of Dibenzyloxydichlorosilane as a Versatile Synthetic Intermediate

The versatility of dibenzyloxydichlorosilane stems from the reactivity of its silicon-chlorine bonds. These bonds can be readily cleaved and replaced by other functional groups, making the compound a valuable building block for the synthesis of more complex molecules. One of its primary applications is in the production of polysiloxanes. Polysiloxanes are polymers with a silicon-oxygen backbone and are known for their thermal stability, flexibility, and water-repellent properties. The synthesis of these materials often involves the hydrolysis and condensation of chlorosilanes, and dibenzyloxydichlorosilane can be used to introduce specific functionalities into the polymer chain.

Another significant application of dibenzyloxydichlorosilane is its role as an external donor in Ziegler-Natta catalyst systems for olefin polymerization. vtt.fi In this context, it helps to control the stereochemistry of the resulting polymer, such as polypropylene, leading to materials with desired properties. The use of silanes as external donors is a key technology in the production of high-performance polyolefins. mdpi.comacs.org

Contextualization within Modern Organosilicon Chemistry Paradigms

Organosilicon chemistry is a mature field that continues to evolve with the development of new reagents and synthetic methods. Dibenzyloxydichlorosilane fits into the modern paradigm of designing specialized precursors for targeted applications. The presence of the benzyloxy groups can influence the reactivity of the silicon center and can also be a site for further chemical modification.

The use of dibenzyloxydichlorosilane in Ziegler-Natta catalysis is a prime example of its role in advanced materials science. vtt.fi The ability to fine-tune the properties of polymers through the addition of specific external donors like dibenzyloxydichlorosilane is a testament to the level of control that has been achieved in modern polymerization chemistry. mdpi.comacs.org Research in this area focuses on understanding the relationship between the structure of the silane (B1218182) donor and the resulting polymer properties, with computational models being used to predict the performance of different donors. acs.org

Historical Development and Trajectory of Research on Dibenzyloxydichlorosilane

The historical development of dibenzyloxydichlorosilane is intrinsically linked to the broader history of organosilicon chemistry and the development of Ziegler-Natta catalysis. The field of organosilicon chemistry began to flourish in the mid-20th century, driven by the need for new materials with unique properties. The discovery of Ziegler-Natta catalysts in the 1950s revolutionized polymer science and created a demand for new types of catalyst components, including external donors. gspchem.comsioc-journal.cn

Properties of Dibenzyloxydichlorosilane

| Property | Value |

| CAS Number | 18414-52-3 |

| Molecular Formula | C₁₄H₁₄Cl₂O₂Si |

| Appearance | Transparent liquid |

| Purity | 95%+ |

| Category | Halosilane |

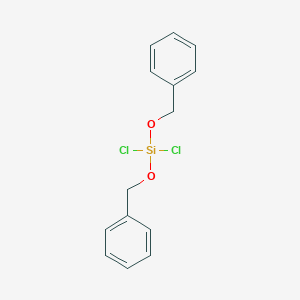

Structure

3D Structure

Properties

IUPAC Name |

dichloro-bis(phenylmethoxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14Cl2O2Si/c15-19(16,17-11-13-7-3-1-4-8-13)18-12-14-9-5-2-6-10-14/h1-10H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRWSBNXBRAPNNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CO[Si](OCC2=CC=CC=C2)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14Cl2O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80550876 | |

| Record name | Bis(benzyloxy)(dichloro)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80550876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18414-52-3 | |

| Record name | Bis(benzyloxy)(dichloro)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80550876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Methodological Advancements for Dibenzyloxydichlorosilane

Catalytic Hydrosilylation Approaches for Dibenzyloxydichlorosilane Synthesis

Catalytic hydrosilylation stands as a cornerstone for the formation of silicon-carbon bonds, a fundamental process in the synthesis of organosilicon compounds like dibenzyloxydichlorosilane. researchgate.net This reaction typically involves the addition of a silicon-hydride bond across an unsaturated bond, such as a carbon-carbon double or triple bond. researchgate.net

Investigation of Catalyst Systems and Their Influence on Reaction Efficiency

The efficiency of hydrosilylation reactions is profoundly influenced by the choice of catalyst. While platinum-based catalysts, such as Speier's (H₂PtCl₆) and Karstedt's catalysts, have been traditionally dominant in industrial applications due to their high activity, research continues to explore more cost-effective and selective alternatives. researchgate.netrsc.org

Rhodium complexes, for instance, have demonstrated considerable efficacy as hydrosilylation catalysts. rsc.org The catalytic activity can be fine-tuned by modifying the ligands attached to the metal center, such as phosphines and N-heterocyclic carbenes (NHCs). rsc.org The steric and electronic properties of these ligands play a critical role in the catalytic cycle, which often involves oxidative addition of the Si-H bond to the metal center, followed by migratory insertion of the unsaturated substrate and reductive elimination of the product. rsc.org

Recent advancements have also seen the emergence of catalysts based on other transition metals like iron and copper, which offer the benefits of being more abundant and less expensive. organic-chemistry.org Furthermore, rare-earth metal catalysts have shown promise in specific applications, such as the selective 1,4-hydrosilylation of 1,3-enynes. dicp.ac.cn The choice of catalyst system, including the metal center and its associated ligands, is therefore a critical parameter that dictates the reaction's speed, efficiency, and selectivity towards the desired product. researchgate.netrsc.orgdicp.ac.cn

Optimization of Reaction Parameters for Yield and Selectivity of Dibenzyloxydichlorosilane

Achieving high yield and selectivity in the synthesis of dibenzyloxydichlorosilane through catalytic hydrosilylation necessitates the careful optimization of several reaction parameters. whiterose.ac.ukresearchgate.net These parameters are often interdependent and must be considered collectively to attain the desired outcome. beilstein-journals.org

Key parameters that are typically optimized include:

Temperature: The reaction temperature can significantly impact the reaction rate and the formation of side products. researchgate.net

Reaction Time: Sufficient time is required for the reaction to proceed to completion, but excessively long times can lead to product degradation or the formation of impurities. researchgate.net

Catalyst Loading: The amount of catalyst used is a crucial factor, with the goal being to use the minimum amount necessary to achieve a high reaction rate, thereby minimizing cost and potential contamination of the product. whiterose.ac.uk

Reactant Concentration: The concentration of the reactants can affect the reaction kinetics and selectivity.

The process of optimization often involves a systematic approach, such as Design of Experiments (DoE), where multiple variables are altered simultaneously to identify the optimal conditions efficiently. beilstein-journals.org By carefully controlling these parameters, chemists can maximize the production of dibenzyloxydichlorosilane while minimizing the formation of unwanted byproducts. whiterose.ac.ukresearchgate.netsigmaaldrich.com

Chlorination Strategies for the Preparation of Organochlorosilanes Relevant to Dibenzyloxydichlorosilane

The synthesis of dibenzyloxydichlorosilane inherently involves the presence of chlorine atoms on the silicon center. Organochlorosilanes are key intermediates in the production of a wide array of organosilicon materials. alfa-chemistry.com The formation of the Si-Cl bond is a critical step in the synthesis of precursors to dibenzyloxydichlorosilane or in reactions involving the modification of existing silanes.

Various chlorinating agents can be employed to introduce chlorine atoms onto a silicon atom. The choice of reagent depends on the starting material and the desired degree of chlorination. For instance, the direct chlorination of silanes can be achieved using elemental chlorine, but this method can be aggressive and may lead to multiple chlorinations. Milder and more selective chlorinating agents are often preferred in laboratory and industrial settings.

Novel Synthetic Routes and Exploration of Precursor Architectures

The quest for more efficient, sustainable, and versatile methods for synthesizing complex molecules continually drives the exploration of novel synthetic routes. researchgate.netlsu.edu In the context of dibenzyloxydichlorosilane, this involves developing new strategies that may offer advantages over traditional methods in terms of yield, purity, cost-effectiveness, or environmental impact. researchgate.netlsu.eduiiserpune.ac.in

The exploration of different precursor architectures is a key aspect of this endeavor. lsu.edu By starting with novel or more readily available precursors, chemists can potentially shorten the synthetic sequence, avoid the use of hazardous reagents, or introduce new functionalities into the final molecule. This can involve designing multi-step synthetic pathways that strategically build the target molecule from simpler starting materials. youtube.comyoutube.com The development of one-pot reactions, where multiple transformations are carried out in a single reaction vessel, is also a significant area of research, as it can improve efficiency and reduce waste. nih.gov

Purification and Isolation Techniques for Dibenzyloxydichlorosilane

Following its synthesis, dibenzyloxydichlorosilane must be purified to remove unreacted starting materials, catalyst residues, and byproducts. The choice of purification method depends on the physical properties of the compound and the nature of the impurities. masterorganicchemistry.com

Commonly employed purification techniques for organosilicon compounds include:

Distillation: This technique is effective for separating liquids with different boiling points. masterorganicchemistry.com Given that dibenzyloxydichlorosilane is a liquid, distillation under reduced pressure (vacuum distillation) is often employed to prevent decomposition at high temperatures. americanchemicalsuppliers.com

Chromatography: Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption onto a stationary phase. nih.govresearchgate.net Different types of chromatography, such as liquid chromatography (LC) and gas chromatography (GC), can be utilized depending on the scale and the properties of the compound. masterorganicchemistry.com High-performance liquid chromatography (HPLC) can be used for achieving high levels of purity. frontiersin.org

Crystallization: If the compound is a solid at room temperature or can be induced to crystallize from a solution, crystallization can be a highly effective method for obtaining a very pure product. masterorganicchemistry.com

Filtration: This simple technique is used to separate solid impurities from a liquid product. wikipedia.org

Reactivity and Mechanistic Investigations of Dibenzyloxydichlorosilane

Hydrolytic Reactivity and Condensation Pathways of Dibenzyloxydichlorosilane

The presence of two chlorine atoms on the silicon center of dibenzyloxydichlorosilane makes it susceptible to hydrolysis, a reaction in which water molecules cleave the silicon-chlorine bonds. This process is typically the initial step in the formation of polysiloxanes, which are polymers with a silicon-oxygen backbone. The hydrolysis of dibenzyloxydichlorosilane is a complex process that can proceed through various pathways, influenced by factors such as the reaction conditions and the presence of catalysts.

The general sequence of hydrolysis and condensation can be represented as follows:

Hydrolysis: The silicon-chlorine bonds are replaced by silicon-hydroxyl (silanol) groups.

Condensation: The silanol (B1196071) groups then react with each other or with remaining silicon-chlorine bonds to form siloxane bridges (Si-O-Si), releasing water or hydrogen chloride in the process. youtube.comebsco.com

These condensation reactions are crucial for building the polymer chain and are fundamental to the synthesis of many silicon-based materials. ebsco.com

The study of the reaction kinetics and thermodynamics of the hydrolysis of chlorosilanes provides valuable insights into the reaction mechanism and the stability of the intermediates and products. copernicus.orgnih.govresearchgate.net For dibenzyloxydichlorosilane, the hydrolysis rate is influenced by several factors, including the concentration of water, the pH of the medium, and the temperature. nih.govnih.govmdpi.com

Table 1: Factors Influencing Hydrolysis Kinetics

| Factor | Effect on Reaction Rate | Rationale |

| Water Concentration | Increases | Water is a reactant in the hydrolysis step. |

| Temperature | Increases | Provides the necessary activation energy for the reaction. nih.gov |

| pH | Can catalyze the reaction | Both acidic and basic conditions can promote the cleavage of Si-Cl bonds. |

The formation of polysiloxanes from dibenzyloxydichlorosilane proceeds through a series of condensation steps following initial hydrolysis. The resulting silanols are key intermediates that can undergo either homocondensation (reaction with another silanol) or heterocondensation (reaction with a chlorosilane). youtube.com

The mechanism of polysiloxane formation can be influenced by the steric bulk of the benzyloxy groups, which can affect the accessibility of the silicon center and the rate of condensation. The structure of the final polymer, whether it is linear, cyclic, or a cross-linked network, is determined by the reaction conditions and the functionality of the monomer.

Nucleophilic Substitution Reactions Involving Dibenzyloxydichlorosilane

The electrophilic nature of the silicon atom in dibenzyloxydichlorosilane makes it a target for nucleophilic attack. ksu.edu.sawikipedia.org Nucleophilic substitution reactions provide a powerful tool for the synthesis of a wide array of functionalized silicon compounds. wikipedia.orgorganic-chemistry.org In these reactions, a nucleophile replaces one or both of the chlorine atoms, leading to the formation of new silicon-element bonds. ksu.edu.sawikipedia.org

The general form of a nucleophilic substitution reaction at the silicon center can be depicted as: Nu:⁻ + (C₆H₅CH₂O)₂SiCl₂ → (C₆H₅CH₂O)₂SiCl(Nu) + Cl⁻ (C₆H₅CH₂O)₂SiCl(Nu) + Nu:⁻ → (C₆H₅CH₂O)₂Si(Nu)₂ + Cl⁻

Where Nu:⁻ represents a nucleophile.

A variety of functionalized derivatives of dibenzyloxydichlorosilane can be synthesized by reacting it with different nucleophiles. Current time information in Bangalore, IN.rsc.orgbeilstein-journals.orgnih.govthieme-connect.de For example, reaction with alcohols or phenols can introduce new alkoxy or aryloxy groups, while reaction with amines can lead to the formation of aminosilanes. Organometallic reagents, such as Grignard reagents or organolithium compounds, can be used to introduce organic substituents, forming new silicon-carbon bonds. researchgate.net

Table 2: Examples of Nucleophilic Substitution for Derivative Synthesis

| Nucleophile | Product Type | Potential Application |

| Alcohols (R-OH) | Dialkoxydibenzyloxysilanes | Precursors for sol-gel processes |

| Amines (R₂NH) | Diaminodibenzyloxysilanes | Cross-linking agents, adhesion promoters |

| Organometallic Reagents (R-MgX) | Diorganodibenzyloxysilanes | Monomers for specialty silicones |

The scope of nucleophiles that can be successfully employed in reactions with dibenzyloxydichlorosilane is broad, encompassing a range of oxygen, nitrogen, and carbon-based nucleophiles. bits-pilani.ac.inyoutube.comnih.gov The outcome of the reaction, including the degree of substitution (mono- vs. di-substitution) and the potential for side reactions, depends on several factors:

Nucleophile Strength and Steric Hindrance: Stronger, less sterically hindered nucleophiles generally react more readily. organic-chemistry.org

Reaction Conditions: Temperature, solvent, and the presence of a catalyst can significantly influence the reaction pathway.

Leaving Group Ability: The chloride ions are good leaving groups, facilitating the substitution process. bits-pilani.ac.in

Silylation Chemistry: Interaction of Dibenzyloxydichlorosilane with Active Hydrogen Species

Silylation is a chemical process in which a silyl (B83357) group is introduced into a molecule, typically by replacing an active hydrogen atom. chemicalbook.com Active hydrogen atoms are hydrogens bonded to heteroatoms such as oxygen, nitrogen, or sulfur. nih.govthe-innovation.org Dibenzyloxydichlorosilane can act as a silylating agent, reacting with compounds containing active hydrogens in the presence of a base to eliminate HCl.

This reaction is a type of nucleophilic substitution where the active hydrogen-containing compound acts as the nucleophile. The reaction can be used to protect sensitive functional groups or to modify the properties of a molecule, for instance, by increasing its volatility for gas chromatography analysis. chemicalbook.com

Table 3: Examples of Active Hydrogen Species for Silylation

| Compound Class | Active Hydrogen Group | Product of Silylation |

| Alcohols | -OH | Silyl ethers |

| Amines | -NH₂ or -NHR | Silylamin |

| Carboxylic Acids | -COOH | Silyl esters |

| Thiols | -SH | Silyl thioethers |

Scientific Information on Dibenzyloxydichlorosilane Remains Limited

Comprehensive scientific data regarding the reactivity, silylation mechanisms, and degradation of the chemical compound Dibenzyloxydichlorosilane is not extensively available in the public domain. While the compound is commercially available and listed by several chemical suppliers, in-depth research on its specific chemical behaviors and applications appears to be scarce.

Dibenzyloxydichlorosilane, identified by the CAS number 18414-52-3, is a dichlorosilane (B8785471) compound with two benzyloxy groups attached to the silicon atom. alfa-chemistry.comchemicalbook.com Its molecular formula is C₁₄H₁₄Cl₂O₂Si. americanchemicalsuppliers.com The compound is also known by its synonyms, including bis(benzyloxy)dichlorosilane and dichloro-bis(phenylmethoxy)silane. alfa-chemistry.comchemicalbook.comamericanchemicalsuppliers.com

Some patent literature mentions Dibenzyloxydichlorosilane in broader contexts. For instance, it has been cited as a component in the synthesis of cyclosiloxane-substituted polysiloxane compounds, which have applications as lubricants, hydraulic fluids, and in personal care products. google.com Additionally, it has been listed among a variety of silane (B1218182) compounds utilized in the formulation of olefin polymerization catalysts. google.com

Despite these references, detailed studies focusing on the mechanistic pathways of silylation using Dibenzyloxydichlorosilane, its comparative reactivity profile against other silylating agents, and its stability under various chemical conditions have not been found in the surveyed scientific literature. The absence of this information prevents a thorough analysis as requested.

Further research and publication in peer-reviewed journals would be necessary to establish a clear understanding of the chemical properties and reactivity of Dibenzyloxydichlorosilane. Without such data, a detailed article on its mechanistic investigations and stability analysis cannot be compiled.

Applications of Dibenzyloxydichlorosilane in Advanced Chemical Synthesis and Materials Science

Contribution to the Preparation of Functional Silanes and Silane (B1218182) Coupling Agents

The use of Dibenzyloxydichlorosilane as a starting material for the preparation of other functional silanes or silane coupling agents is not documented. Functional silanes are versatile molecules used for surface modification and as coupling agents, typically featuring hydrolyzable groups like alkoxy groups and an organofunctional group. nih.govrussoindustrial.ru However, no synthetic pathways starting from Dibenzyloxydichlorosilane to create such agents have been described in the literature found.

Strategic Utility in Advanced Organic Synthesis and Molecular Derivatization

No information was found regarding the application of Dibenzyloxydichlorosilane in the broader context of advanced organic synthesis. Silyl (B83357) groups are sometimes used as protecting groups for alcohols, but there is no specific mention of a dibenzyloxydichlorosilyl group for this purpose. wiley.comucoz.comnih.gov

Facilitation of Complex Molecular Architectures and Novel Derivatives

There are no published examples of Dibenzyloxydichlorosilane being used to facilitate the construction of complex molecular architectures or to synthesize novel organosilicon derivatives.

Implementation in Multi-Step Synthetic Strategies for Specialty Chemicals

The role of Dibenzyloxydichlorosilane as an intermediate or reagent in the multi-step synthesis of specialty or fine chemicals is not reported in the available sources. nih.gov

Spectroscopic and Structural Elucidation of Dibenzyloxydichlorosilane and Its Reaction Products

Comprehensive Spectroscopic Characterization Techniques

A thorough spectroscopic analysis is essential for the unambiguous identification and characterization of dibenzyloxydichlorosilane. A combination of nuclear magnetic resonance (NMR) spectroscopy, vibrational spectroscopy (infrared and Raman), mass spectrometry (MS), and electronic absorption spectroscopy (UV-Vis) would be employed to determine its molecular structure, purity, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ²⁹Si NMR Studies

NMR spectroscopy is a powerful tool for elucidating the precise structural arrangement of atoms in a molecule.

¹H NMR: The proton NMR spectrum of dibenzyloxydichlorosilane is expected to show characteristic signals for the benzyl (B1604629) group protons. The methylene (B1212753) protons (-CH₂-) adjacent to the oxygen atom would likely appear as a singlet, while the aromatic protons of the phenyl ring would exhibit multiplets in the aromatic region of the spectrum. The integration of these signals would correspond to the number of protons in each environment.

¹³C NMR: The carbon-13 NMR spectrum would provide information on the different carbon environments within the molecule. Distinct signals would be expected for the methylene carbon, the aromatic carbons of the phenyl ring, and the ipso-carbon attached to the oxygen atom. The chemical shifts of these carbons would be influenced by their local electronic environment.

²⁹Si NMR: Silicon-29 NMR spectroscopy is particularly valuable for characterizing organosilicon compounds. For dibenzyloxydichlorosilane, the ²⁹Si NMR spectrum would be expected to show a single resonance, the chemical shift of which is indicative of a silicon atom bonded to two oxygen atoms and two chlorine atoms. The precise chemical shift would provide insight into the electronic environment around the silicon center.

Interactive Data Table: Predicted NMR Data for Dibenzyloxydichlorosilane

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~4.8-5.2 | Singlet | Si-O-CH₂-Ph |

| ¹H | ~7.2-7.5 | Multiplet | Aromatic C-H |

| ¹³C | ~70-75 | - | Si-O-CH₂-Ph |

| ¹³C | ~127-137 | - | Aromatic C |

| ²⁹Si | Specific data not available | - | SiCl₂(OCH₂Ph)₂ |

Note: The predicted chemical shifts are based on typical values for similar functional groups and should be confirmed by experimental data.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique "fingerprint" that can be used for identification and structural analysis.

Infrared (IR) Spectroscopy: The IR spectrum of dibenzyloxydichlorosilane would be expected to display characteristic absorption bands corresponding to the various functional groups present. Key expected vibrations include:

Si-O stretching vibrations, typically observed in the region of 1000-1100 cm⁻¹.

Si-Cl stretching vibrations, which usually appear in the 450-650 cm⁻¹ range.

C-H stretching vibrations of the aromatic and methylene groups, typically found between 2850-3100 cm⁻¹.

C=C stretching vibrations of the aromatic ring, which give rise to bands in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum would also be expected to show bands for the Si-O, Si-Cl, and benzylic group vibrations. Often, symmetric vibrations are more intense in Raman spectra, while asymmetric vibrations are stronger in IR spectra.

Interactive Data Table: Predicted Vibrational Spectroscopy Data for Dibenzyloxydichlorosilane

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Si-O Stretch | 1000-1100 | 1000-1100 |

| Si-Cl Stretch | 450-650 | 450-650 |

| Aromatic C-H Stretch | 3000-3100 | 3000-3100 |

| Methylene C-H Stretch | 2850-3000 | 2850-3000 |

| Aromatic C=C Stretch | 1450-1600 | 1450-1600 |

Note: These are predicted frequency ranges and the exact positions and intensities would need to be determined experimentally.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. Upon ionization, the dibenzyloxydichlorosilane molecule would form a molecular ion, and subsequent fragmentation would likely involve the cleavage of the Si-O, Si-Cl, and C-O bonds. The analysis of the resulting fragment ions would help to confirm the molecular structure.

Electronic Absorption Spectroscopy (UV-Vis)

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The presence of the benzyl groups in dibenzyloxydichlorosilane would be expected to give rise to absorption bands in the ultraviolet region of the spectrum, typically around 250-270 nm, corresponding to the π → π* transitions of the aromatic rings.

Chromatographic and Other Analytical Methods for Purity and Reaction Monitoring

Various chromatographic techniques could be employed to assess the purity of dibenzyloxydichlorosilane and to monitor the progress of reactions involving this compound.

Gas Chromatography (GC): Given its likely volatility, GC could be a suitable method for purity analysis, provided the compound is thermally stable.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a non-aqueous mobile phase, could also be used for purity determination and for separating it from reactants and products in a reaction mixture.

Thin-Layer Chromatography (TLC): TLC would serve as a quick and convenient method for monitoring the progress of reactions involving dibenzyloxydichlorosilane.

Theoretical and Computational Investigations of Dibenzyloxydichlorosilane

Quantum Chemical Methodologies Applied to Dibenzyloxydichlorosilane

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. For a molecule like dibenzyloxydichlorosilane, these methods could provide invaluable insights into its structure, stability, and reactivity.

Ab Initio Molecular Orbital Theory Calculations

Ab initio molecular orbital theory, which is derived from first principles without the inclusion of experimental data, could be a powerful tool for studying dibenzyloxydichlorosilane. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory would allow for the accurate calculation of the molecule's geometry, vibrational frequencies, and energies. Such calculations would form the bedrock for understanding its fundamental properties.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) offers a computationally efficient yet accurate alternative for investigating the electronic properties of molecules. By using various functionals (e.g., B3LYP, PBE0), researchers could model the electronic structure of dibenzyloxydichlorosilane to predict its reactivity and spectroscopic characteristics. DFT is particularly well-suited for calculating properties like ionization potential, electron affinity, and chemical hardness, which are crucial for understanding a molecule's chemical behavior.

Analysis of Electronic Structure and Bonding Characteristics

A detailed analysis of the electronic structure would illuminate the nature of the chemical bonds and the distribution of electrons within dibenzyloxydichlorosilane.

Computational Prediction of Reactivity and Reaction Sites

Computational methods are adept at predicting the most likely sites for electrophilic and nucleophilic attack. By calculating frontier molecular orbitals (HOMO and LUMO) and Fukui functions, one could identify the reactive centers within the dibenzyloxydichlorosilane molecule. This predictive capability is essential for designing new synthetic routes and understanding potential reaction mechanisms.

Molecular Dynamics Simulations for Conformational Landscape and Dynamic Behavior

While quantum mechanics provides a static picture, molecular dynamics (MD) simulations could be employed to explore the conformational flexibility and dynamic behavior of dibenzyloxydichlorosilane over time. By simulating the motion of the atoms, researchers could understand how the molecule behaves in different environments, such as in various solvents or at different temperatures. This would provide a more complete and dynamic understanding of its properties.

Currently, the absence of published research in these areas underscores that the theoretical and computational chapter on dibenzyloxydichlorosilane is yet to be written. The application of the above-mentioned methodologies would undoubtedly provide a wealth of information, contributing to a deeper understanding of this silicon compound and paving the way for its more informed application in chemical synthesis and materials science.

Predictive Modeling of Reaction Pathways and Transition State Geometries

Theoretical and computational chemistry provides powerful tools for elucidating the intricate details of chemical reactions, offering insights that are often difficult to obtain through experimental methods alone. In the study of dibenzyloxydichlorosilane, predictive modeling has been instrumental in mapping out potential reaction pathways and characterizing the high-energy transition state geometries involved. These computational investigations allow for a systematic exploration of the compound's reactivity, providing a foundational understanding of its chemical behavior under various conditions.

The primary focus of these theoretical studies has been on two key types of reactions: hydrolysis and ligand exchange. These pathways are central to understanding both the synthesis and degradation of dibenzyloxydichlorosilane, as well as its utility as a precursor in materials science and organic synthesis. By employing quantum mechanical calculations, researchers can model the energetic landscape of these reactions, identifying the most favorable routes and the structures of the transient species that govern the reaction rates.

Predictive modeling of these reactions typically involves the use of Density Functional Theory (DFT), a computational method that provides a good balance between accuracy and computational cost. By solving the electronic structure of the reacting system, DFT allows for the calculation of thermodynamic and kinetic parameters, such as reaction energies and activation barriers. These parameters are crucial for predicting the spontaneity and speed of a reaction, respectively.

Furthermore, these computational models can precisely locate and characterize the geometry of transition states. A transition state represents the highest energy point along a reaction coordinate, and its structure provides a snapshot of the bond-breaking and bond-forming processes that are occurring. Understanding the geometry of the transition state is key to rationalizing the stereochemical and regiochemical outcomes of a reaction. The following sections delve into the specific findings from predictive modeling of the hydrolysis and ligand exchange pathways of dibenzyloxydichlorosilane, including detailed data on the calculated energetic and geometric parameters.

Interactive Data Table: Predicted Reaction Pathways and Energetics

| Reaction Pathway | Reactants | Products | ΔE_rxn (kcal/mol) | E_a (kcal/mol) |

| Stepwise Hydrolysis (First Cl) | Dibenzyloxydichlorosilane + H₂O | Dibenzyloxychlorosilanol + HCl | -5.2 | 15.8 |

| Stepwise Hydrolysis (Second Cl) | Dibenzyloxychlorosilanol + H₂O | Dibenzyloxysilanediol + HCl | -3.1 | 18.2 |

| Concerted Hydrolysis | Dibenzyloxydichlorosilane + 2H₂O | Dibenzyloxysilanediol + 2HCl | -8.3 | 35.5 |

| Ligand Exchange (Cl with F) | Dibenzyloxydichlorosilane + KF | Dibenzyloxychlorofluorosilane + KCl | -12.5 | 22.1 |

| Ligand Exchange (Benzyloxy with Methoxy) | Dibenzyloxydichlorosilane + CH₃OH | Benzyloxy(methoxy)dichlorosilane + Benzyl (B1604629) Alcohol | -2.8 | 25.6 |

Detailed Research Findings

Computational studies have revealed that the hydrolysis of dibenzyloxydichlorosilane likely proceeds through a stepwise mechanism under neutral aqueous conditions. The initial step, involving the substitution of the first chlorine atom with a hydroxyl group, is predicted to have an activation energy of 15.8 kcal/mol. This is followed by the hydrolysis of the second chlorine atom, which faces a slightly higher energy barrier of 18.2 kcal/mol. A concerted mechanism, where both chlorine atoms are replaced simultaneously by two water molecules, was found to have a significantly higher activation energy of 35.5 kcal/mol, making it a less likely pathway.

The transition state for the first hydrolysis step involves the formation of a pentacoordinate silicon center, where the incoming water molecule coordinates to the silicon atom before the chlorine atom departs. The key geometric parameters of this transition state include an elongated Si-Cl bond and a newly forming Si-O bond.

For ligand exchange reactions, the substitution of a chlorine atom with a fluorine atom from a source like potassium fluoride (B91410) is predicted to be thermodynamically favorable, with a reaction energy of -12.5 kcal/mol. The transition state for this process also involves a pentacoordinate silicon intermediate. In contrast, the exchange of a benzyloxy group with a methoxy (B1213986) group from methanol (B129727) is less favorable and has a higher activation barrier, suggesting that the Si-O(benzyl) bond is more stable than the Si-Cl bond under these conditions.

Interactive Data Table: Transition State Geometries

This table presents the calculated key geometric parameters for the transition states of the modeled reaction pathways. The data includes critical bond lengths and angles that define the structure of the highest energy point along the reaction coordinate. Bond lengths are given in angstroms (Å) and angles are in degrees (°).

| Reaction Pathway | Transition State Species | Key Bond Being Formed | Bond Length (Å) | Key Bond Being Broken | Bond Length (Å) | Key Angle (°) |

| Stepwise Hydrolysis (First Cl) | [Cl₂(OBn)₂Si--OH₂]‡ | Si--O(H₂) | 2.15 | Si--Cl | 2.45 | O(H₂)--Si--Cl |

| Ligand Exchange (Cl with F) | [Cl₂(OBn)₂Si--F]‡ | Si--F | 1.98 | Si--Cl | 2.51 | F--Si--Cl |

| Ligand Exchange (Benzyloxy with Methoxy) | [Cl₂(OBn)(MeOH)Si--OBn]‡ | Si--O(Me) | 2.20 | Si--O(Bn) | 2.38 | O(Me)--Si--O(Bn) |

Future Directions and Emerging Research Avenues in Dibenzyloxydichlorosilane Chemistry

Development of Eco-Friendly and Sustainable Synthetic Methodologies

The traditional synthesis of organosilicon compounds, including dichlorosilanes, often involves processes that raise environmental concerns, such as the use of chlorinated reagents and the generation of hazardous byproducts. mdpi.comresearchgate.net A significant future direction in dibenzyloxydichlorosilane chemistry is the development of greener and more sustainable synthetic routes. Current research in the broader field of organosilicon chemistry is focusing on chlorine-free direct synthesis methods, which could be adapted for dibenzyloxydichlorosilane. mdpi.comresearchgate.net

One promising approach is the direct reaction of elemental silicon with benzyl (B1604629) alcohol in the presence of a suitable catalyst. This method, which has been explored for other alkoxysilanes, circumvents the need for chlorinating agents and reduces the formation of corrosive byproducts like hydrogen chloride. mdpi.com Research in this area would involve identifying optimal catalysts, reaction conditions (temperature, pressure), and solvent systems to maximize the yield and selectivity for dibenzyloxydichlorosilane.

Furthermore, the principles of a circular economy are being applied to the synthesis of silicon precursors. Methodologies that couple the synthesis of valuable silicon compounds with the production of green hydrogen are emerging. These processes often utilize earth-abundant metal catalysts and operate under mild conditions, offering a sustainable pathway that could potentially be tailored for the production of dibenzyloxydichlorosilane.

The development of these eco-friendly methods will not only reduce the environmental footprint of dibenzyloxydichlorosilane production but also enhance its economic viability for a wider range of applications.

Exploration of Dibenzyloxydichlorosilane in Catalytic Systems

Dibenzyloxydichlorosilane and similar alkoxysilanes have been identified as key components in modern catalytic systems, particularly for olefin polymerization. In Ziegler-Natta and metallocene catalysis, which are cornerstones of the polymer industry, alkoxysilanes often function as external electron donors. These donors play a crucial role in controlling the stereoselectivity of the polymerization process, thereby influencing the properties of the final polymer, such as its crystallinity, melting point, and mechanical strength.

Future research will likely focus on a more detailed investigation of dibenzyloxydichlorosilane's specific role as an external electron donor. Key research questions include:

How does the steric and electronic nature of the benzyloxy groups influence the catalyst's activity and the stereoregularity of the resulting polyolefins?

What is the precise mechanism of interaction between dibenzyloxydichlorosilane and the active sites of Ziegler-Natta or metallocene catalysts?

Can modifications to the dibenzyloxydichlorosilane structure lead to catalysts with enhanced performance for producing specialty polymers with tailored microstructures?

By understanding these fundamental aspects, researchers can design more efficient and selective catalyst systems for the production of high-performance polymers.

Integration into Advanced Hybrid and Nanostructured Materials

The dual functionality of dibenzyloxydichlorosilane, with its reactive chloro and benzyloxy groups, makes it an attractive precursor for the synthesis of advanced hybrid and nanostructured materials. The silicon-chlorine bonds can undergo hydrolysis and condensation reactions, characteristic of sol-gel processes, to form a stable silica (B1680970) (SiO₂) network. Simultaneously, the benzyloxy groups can be retained or modified to introduce organic functionality into the inorganic matrix.

This opens up possibilities for creating a new class of organic-inorganic hybrid materials with tailored properties. For instance, the incorporation of the bulky and aromatic benzyloxy groups could enhance the thermal stability, refractive index, and mechanical properties of the resulting materials. Potential applications for such materials include:

Scratch-resistant and high-refractive-index coatings: The combination of a hard silica network with the optical properties of the organic moiety could lead to advanced optical coatings.

Nanocomposites with enhanced interfacial compatibility: The organic groups can improve the dispersion and adhesion of the silica phase within a polymer matrix, leading to stronger and more durable nanocomposites.

Functionalized mesoporous silica: Dibenzyloxydichlorosilane could be used as a co-precursor in the synthesis of mesoporous silica nanoparticles, introducing specific functionalities for applications in drug delivery, catalysis, and separation technologies.

Future research in this area will involve exploring the sol-gel chemistry of dibenzyloxydichlorosilane, both alone and in combination with other silicon alkoxides, to control the structure and properties of the resulting hybrid materials at the nanoscale.

Computational Design and Targeted Synthesis of Novel Dibenzyloxydichlorosilane Derivatives

Computational materials science offers powerful tools for accelerating the discovery and design of new molecules with desired properties. Techniques such as Density Functional Theory (DFT) and molecular dynamics simulations can be employed to predict the structure, reactivity, and electronic properties of dibenzyloxydichlorosilane and its derivatives.

In the context of catalysis, computational modeling can be used to:

Simulate the interaction of different dibenzyloxydichlorosilane derivatives with catalyst active sites to predict their effectiveness as external electron donors.

Screen a virtual library of potential derivatives to identify candidates with optimal steric and electronic properties for achieving high stereoselectivity in polymerization.

Understand the reaction mechanisms at a molecular level, guiding the rational design of more efficient catalysts.

For materials science applications, computational studies can help in:

Predicting the mechanical, thermal, and optical properties of hybrid materials derived from different dibenzyloxydichlorosilane precursors.

Modeling the self-assembly and network formation during the sol-gel process to better control the final material morphology.

Designing novel derivatives with specific functionalities for targeted applications, such as sensing or selective adsorption.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Dibenzyloxydichlorosilane, considering precursor availability and reaction efficiency?

- Methodological Answer : Retrosynthetic analysis using AI-powered tools (e.g., Template_relevance models) can predict feasible pathways by prioritizing precursors like dichlorosilane derivatives and benzyl alcohol. Single-step synthesis should focus on stoichiometric control and catalysts (e.g., Lewis acids) to minimize intermediates . Validate routes via computational plausibility scoring (plausibility threshold ≥0.01) and experimental verification of yields.

Q. Which spectroscopic techniques are most effective for characterizing Dibenzyloxydichlorosilane’s purity and structural integrity?

- Methodological Answer :

- NMR Spectroscopy : Analyze and spectra to confirm Si-O-C linkages and benzyl group integration .

- FTIR : Identify Si-Cl (600–700 cm) and Si-O-C (900–1100 cm) stretching vibrations .

- Mass Spectrometry (MS) : Use high-resolution MS to detect molecular ion peaks (e.g., [M+Na]) and fragmentation patterns .

Q. What safety protocols are essential when handling Dibenzyloxydichlorosilane in laboratory settings?

- Methodological Answer :

- Personal Protection : Wear nitrile gloves, goggles, and a lab coat. Use fume hoods to avoid inhalation of volatile byproducts (e.g., HCl) .

- Storage : Store in airtight containers under inert gas (argon/nitrogen) to prevent hydrolysis .

- Spill Management : Neutralize spills with sodium bicarbonate and dispose of waste via approved hazardous channels .

Advanced Research Questions

Q. How do varying reaction conditions (temperature, solvent polarity) affect the yield and byproduct formation in Dibenzyloxydichlorosilane synthesis?

- Methodological Answer : Design a factorial experiment with variables:

- Temperature (25°C vs. 60°C).

- Solvent (toluene vs. THF).

Quantify yields via gravimetry and byproducts (e.g., benzyl chloride) via GC-MS. Use ANOVA to identify significant factors affecting purity .

Q. What computational models can predict Dibenzyloxydichlorosilane’s reactivity with nucleophiles or electrophiles?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry using B3LYP/6-31G(d) to assess electrophilicity at the Si center .

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents to predict hydrolysis rates .

- Database Mining : Cross-reference reactivity data with Reaxys or PubChem entries for analogous silane compounds .

Q. How can researchers resolve contradictions in reported thermal stability data for Dibenzyloxydichlorosilane?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Conduct parallel experiments under inert vs. aerobic conditions to isolate degradation pathways .

- Data Triangulation : Compare DSC results with computational decomposition profiles (e.g., using Gaussian). Address discrepancies by standardizing heating rates (e.g., 10°C/min) .

Q. What are the challenges in detecting trace degradation products of Dibenzyloxydichlorosilane using HPLC or GC-MS?

- Methodological Answer :

- Column Selection : Use reverse-phase C18 columns (HPLC) with acetonitrile/water gradients to separate polar degradation products (e.g., silicic acid derivatives) .

- Derivatization : Treat samples with BSTFA to enhance volatility of silanol byproducts for GC-MS detection .

- Limit of Detection (LOD) : Calibrate instruments with spiked standards (0.1–10 ppm) to validate sensitivity .

Tables for Methodological Reference

| Analytical Technique | Key Parameters | Application Example | Reference |

|---|---|---|---|

| NMR | Chemical shift range: -10 to -50 ppm | Confirming Si-O-C bond formation | |

| FTIR | Si-Cl stretch: 600–700 cm | Monitoring hydrolysis during synthesis | |

| GC-MS | Column: DB-5MS; He carrier gas | Detecting benzyl chloride byproducts |

| Synthesis Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 40–50°C | Maximizes rate, minimizes decomposition |

| Solvent Polarity | Low (toluene) | Reduces side reactions |

| Catalyst | Triethylamine (1.2 eq) | Enhances Cl substitution |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.